ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
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Overview
Description
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline core with an ethyl acetate group attached to the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrahydroquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate and its derivatives involves interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological processes. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with different biological activities and applications.
Quinoline: Lacks the tetrahydro structure and has distinct chemical properties.
Dihydroquinoline: Partially reduced form with different reactivity.
Uniqueness
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h5-6,8,14H,2-4,7,9H2,1H3 |
InChI Key |
AWTOFVCNAKFZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
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